molecular formula C6H13ClO2 B022782 4-Chloro-1,1-dimethoxybutane CAS No. 29882-07-3

4-Chloro-1,1-dimethoxybutane

Cat. No. B022782
CAS RN: 29882-07-3
M. Wt: 152.62 g/mol
InChI Key: LTLKJYMNUSSFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,1-dimethoxybutane is a compound that has garnered interest due to its role as a synthetic intermediate in the production of various chemicals and pharmaceuticals. Its unique structure, featuring a chloro and dimethoxy functional group attached to a butane backbone, makes it a versatile building block in organic synthesis.

Synthesis Analysis

Synthesis of compounds related to 4-Chloro-1,1-dimethoxybutane, like 4,4-Dimethoxybut-1-yne, involves strategies that incorporate masked aldehyde carbonyl groups and terminal alkyne functionalities within a four-carbon chain, which are crucial for the synthesis of heterocyclic compounds and biomolecules (Deng, Wang, & Danheiser, 2015).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-Chloro-1,1-dimethoxybutane often features significant steric hindrance due to substituents, which can influence their physical and chemical properties. For instance, organoboron compounds exhibit non-planar structures with unusual bond distances, highlighting the impact of molecular structure on reactivity and stability (Kliegel, Motzkus, Rettig, & Trotter, 1984).

Chemical Reactions and Properties

The reactivity of 4-Chloro-1,1-dimethoxybutane derivatives in chemical reactions, such as DNA cross-linking by diepoxybutane, illustrates the compound's potential in forming complex structures and its biological relevance. The stereochemistry of such reactions is crucial for understanding the biological activities and chemical properties of the products (Park, Anderson, Loeber, Seetharaman, Jones, & Tretyakova, 2005).

Physical Properties Analysis

The physical properties of related compounds, such as their crystal and molecular structures, provide insights into the characteristics of 4-Chloro-1,1-dimethoxybutane. The examination of organoboron compounds reveals the influence of molecular geometry on physical properties, including melting points, boiling points, and solubility, which are essential for practical applications (Wiedenfeld, Nesterov, Minton, & Montoya, 2004).

Chemical Properties Analysis

The chemical properties of 4-Chloro-1,1-dimethoxybutane and its derivatives, such as reactivity towards nucleophiles, electrophiles, and participation in various organic reactions, can be inferred from studies on similar compounds. For example, the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one showcases the compound's potential for condensation and hydrogenation reactions, highlighting the chemical versatility of 4-Chloro-1,1-dimethoxybutane (De-long, 2007).

Scientific Research Applications

  • Synthesis of (+)-Crispine A and its (-)-Antipode : 4-Chloro-1,1-dimethoxybutane is used in the enantiospecific and stereoselective total synthesis of (+)-crispine A and its (-)-antipode (Gurram et al., 2011).

  • Production of Fine Chemicals : It has applications in the synthesis of various chemicals such as 2-chloro-3-amino-4-methylpyridine and 3-Hydroxy-3-methyl-1,1-dimethoxybutane (Zhong-yun, 2005).

  • Chiral Building Blocks for Pharmaceuticals : Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate, derived from this compound, is useful for synthesizing chiral pharmaceuticals and insect pheromones (Gupta, 2019).

  • Potential Brain Scanning Agent : Its superior gamma-ray imaging properties make it a potential agent for nuclear medicine in brain scanning (Braun et al., 1977).

  • Fluorogenic Labeling Reagent for HPLC : 4-Chloro-1,1-dimethoxybutane is used in high-performance liquid chromatography (HPLC) for the separation of chlorophenols in pharmaceutical formulations (Gatti et al., 1997).

  • Precursor for Chiral Drug Production : It serves as a precursor for the production of enantiopure intermediates used in chiral drugs, including statins (Ye et al., 2011).

  • Intermediate in Organic Synthesis and Catalysis : The synthesized 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one from 4-Chloro-1,1-dimethoxybutane has potential applications in these fields (Shen, 2007).

  • Biocatalysis : Preparing optically active 4-chloro-3-hydroxbutanoate ester (CHBE) via biocatalysis is a recent development (Junyao, 2006).

  • Synthesis of Dimethylchromens : It is used as a reagent for synthesizing dimethylchromens, including lonchocarpin and jacareubin (Bandaranayake et al., 1971).

  • Role in 1,3-Butadiene Toxicity : Its bioactivation to yield 1-chloro-3-buten-2-one (CBO) suggests a role in 1,3-Butadiene toxicity (Elfarra & Zhang, 2012).

Safety And Hazards

The safety information provided indicates that 4-Chloro-1,1-dimethoxybutane is dangerous . Specific hazard statements and precautionary statements are provided by the manufacturer .

properties

IUPAC Name

4-chloro-1,1-dimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLKJYMNUSSFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184004
Record name 4-Chloro-1,1-dimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,1-dimethoxybutane

CAS RN

29882-07-3
Record name 4-Chloro-1,1-dimethoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29882-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,1-dimethoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029882073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-1,1-dimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,1-dimethoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chlorobutyraldehyde dimethyl acetal
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32267PHE26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1,1-dimethoxybutane
Reactant of Route 2
Reactant of Route 2
4-Chloro-1,1-dimethoxybutane
Reactant of Route 3
Reactant of Route 3
4-Chloro-1,1-dimethoxybutane
Reactant of Route 4
4-Chloro-1,1-dimethoxybutane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Chloro-1,1-dimethoxybutane
Reactant of Route 6
Reactant of Route 6
4-Chloro-1,1-dimethoxybutane

Citations

For This Compound
28
Citations
M Gurram, B Gyimóthy, R Wang, SQ Lam… - The Journal of …, 2011 - ACS Publications
An enantiospecific and stereoselective total synthesis of the natural product (+)-crispine A has been demonstrated employing a Pictet−Spengler bis-cyclization reaction between …
Number of citations: 39 pubs.acs.org
M Maryška, L Fojtíková, R Jurok, B Holubová… - RSC …, 2018 - pubs.rsc.org
Tryptamines are a group of hallucinogenic drugs whose detection in body fluids could be simplified by immunochemical assay kits. Antibodies for these assays are obtained by the …
Number of citations: 6 pubs.rsc.org
W Liu, S Bi, T Tian, T Zhou, K Lin… - … Process Research & …, 2022 - ACS Publications
A novel and practical synthesis of mavorixafor (1) is reported. The novelty of this synthetic route is the use of 8-chloro-5,6,7,8-tetrahydroquinoline (9) and 1,4-diaminobutane as the …
Number of citations: 1 pubs.acs.org
PPB van der Maeden, H Steinberg, TJ de Boer - Tetrahedron Letters, 1967 - Elsevier
We were unable to isolate the primarily formed aldol 2 from the remaining few percents of unidentified reaction products. The infrared spectrum of 5 (liq. film) shows the strong …
Number of citations: 3 www.sciencedirect.com
R Sánchez-Obregón, B Ortiz, VM Mastranzo, F Yuste… - Tetrahedron …, 2013 - Elsevier
We report the highly stereoselective synthesis of (R)-(+)-crispine A from the (R)-N-sulfinyl amine 1 by using a one-pot process involving the Pictet–Spengler reaction with 4-chlorobutanal…
Number of citations: 20 www.sciencedirect.com
S Haider, AG Chittiboyina… - Current Organic Chemistry, 2018 - ingentaconnect.com
Background: Alkaloids are a diverse group of naturally occurring secondary metabolites which exhibit various pharmacological properties. They have been synthesized via various …
Number of citations: 17 www.ingentaconnect.com
VP Zungu - 2014 - ukzn-dspace.ukzn.ac.za
Many organic compounds are chiral and they are useful because of the biological activities associated with them. The biological activities of chiral compounds are often linked to …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
M Qin, S Peng, N Liu, M Hu, Y He, G Li, H Chen… - … of Pharmacology and …, 2015 - ASPET
Microtubule plays many different essential roles in the process of tumorigenesis in many eukaryotes, and targeting mitotic progression by disturbing microtubule dynamics is used as a …
Number of citations: 8 jpet.aspetjournals.org
P Gholamzadeh - Advances in Heterocyclic Chemistry, 2019 - Elsevier
Ever since Amé Pictet and Theodor Spengler discovered their way to synthesize tetrahydroisoquinolines and β-carbolines, their method became a powerful methodology for the …
Number of citations: 25 www.sciencedirect.com
A Lahdenpera - 2017 - ora.ox.ac.uk
The aim of this project is to apply the chemistry developed in our group and to extend it to asymmetric transannular methodology for the generation of different fused, diterpene like, …
Number of citations: 3 ora.ox.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.